molecular formula C18H24FN3O3 B10783488 (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid

(2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid

Cat. No.: B10783488
M. Wt: 349.4 g/mol
InChI Key: RGODERABOZBXLZ-OAHLLOKOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro MDMB-BUTINACA 2’-isomer butanoic acid metabolite involves the reaction of 4-fluoro MDMB-BUTINACA with butanoic acid under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The production is carried out in compliance with international standards to meet the requirements for research and forensic applications .

Chemical Reactions Analysis

Types of Reactions

4-fluoro MDMB-BUTINACA 2’-isomer butanoic acid metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually carried out under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-fluoro MDMB-BUTINACA 2’-isomer butanoic acid metabolite .

Scientific Research Applications

4-fluoro MDMB-BUTINACA 2’-isomer butanoic acid metabolite is used in various scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

    Biology: It is used in studies to understand the metabolism and biological effects of synthetic cannabinoids.

    Medicine: It is used in research to develop new therapeutic agents targeting cannabinoid receptors.

    Industry: It is used in the development of new synthetic cannabinoids for various applications.

Mechanism of Action

The mechanism of action of 4-fluoro MDMB-BUTINACA 2’-isomer butanoic acid metabolite involves its interaction with cannabinoid receptors in the body. It acts as an agonist at these receptors, leading to the activation of various signaling pathways. The molecular targets include CB1 and CB2 receptors, which are involved in the regulation of various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro MDMB-BUTICA butanoic acid metabolite
  • 5-fluoro MDMB-PICA butanoic acid metabolite
  • 4-fluoro MDMB-BINACA 3,3-dimethylbutanoic acid metabolite

Uniqueness

4-fluoro MDMB-BUTINACA 2’-isomer butanoic acid metabolite is unique due to its specific structural configuration, which influences its interaction with cannabinoid receptors. This uniqueness makes it a valuable compound for research and forensic applications .

Properties

Molecular Formula

C18H24FN3O3

Molecular Weight

349.4 g/mol

IUPAC Name

(2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid

InChI

InChI=1S/C18H24FN3O3/c1-18(2,3)15(17(24)25)20-16(23)14-12-8-4-5-9-13(12)21-22(14)11-7-6-10-19/h4-5,8-9,15H,6-7,10-11H2,1-3H3,(H,20,23)(H,24,25)/t15-/m1/s1

InChI Key

RGODERABOZBXLZ-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=C2C=CC=CC2=NN1CCCCF

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1=C2C=CC=CC2=NN1CCCCF

Origin of Product

United States

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